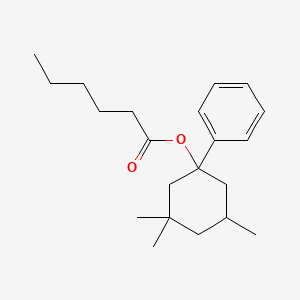![molecular formula C11H21NO2 B14231505 Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- CAS No. 821801-02-9](/img/structure/B14231505.png)
Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is a derivative of butanamide, which is a monocarboxylic acid amide obtained by the formal condensation of butanoic acid and ammonia . The presence of the hydroxycycloheptyl group in its structure makes it unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .
Wissenschaftliche Forschungsanwendungen
Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can influence the compound’s biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- include:
Butyramide: A simpler amide derivative of butanoic acid.
N-[(1S)-2-[[(7S)-6,7-dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methyl-: A more complex amide with additional functional groups.
Uniqueness
The uniqueness of Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]- lies in its specific structure, which includes a hydroxycycloheptyl group. This structural feature can impart unique chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
821801-02-9 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
N-[(1S,2S)-2-hydroxycycloheptyl]butanamide |
InChI |
InChI=1S/C11H21NO2/c1-2-6-11(14)12-9-7-4-3-5-8-10(9)13/h9-10,13H,2-8H2,1H3,(H,12,14)/t9-,10-/m0/s1 |
InChI-Schlüssel |
SBJXTIDWNYKWKG-UWVGGRQHSA-N |
Isomerische SMILES |
CCCC(=O)N[C@H]1CCCCC[C@@H]1O |
Kanonische SMILES |
CCCC(=O)NC1CCCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


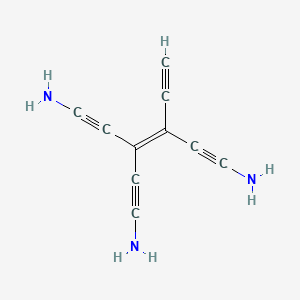

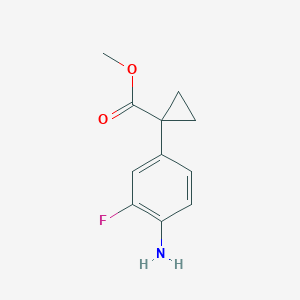
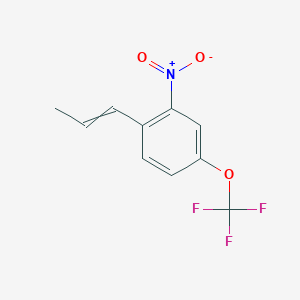
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
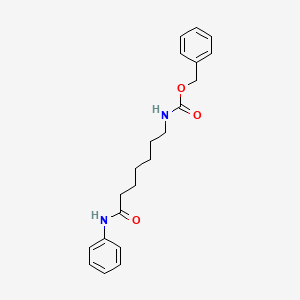
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)


![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

